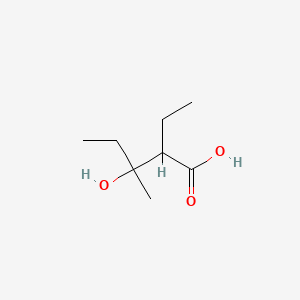
2-Ethyl-3-hydroxy-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C8H16O3. It is a branched-chain fatty acid that features both a hydroxyl group and a carboxylic acid group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hydroxy-3-methylpentanoic acid can be synthesized through the esterification of pentanoic acid derivatives. One common method involves the reaction of pentanoic acid with ethanol under acidic conditions to form the ethyl ester, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and purity. The esterification reaction is typically carried out in large reactors with controlled temperature and pressure to optimize the conversion rate .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-ethyl-3-oxo-3-methylpentanoic acid.
Reduction: Formation of 2-ethyl-3-hydroxy-3-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-3-hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-hydroxy-3-methylpentanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. These interactions can modulate metabolic processes and biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylpentanoic acid: A similar compound with a hydroxyl group at the second position.
3-Methylpentanoic acid: Lacks the hydroxyl group but shares the same carbon backbone.
2-Hydroxy-3-methylvaleric acid: Another branched-chain fatty acid with similar functional groups.
Uniqueness
2-Ethyl-3-hydroxy-3-methylpentanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and industrial applications .
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethyl-3-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-6(7(9)10)8(3,11)5-2/h6,11H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
XAPBKWKNZKIIJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)C(C)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



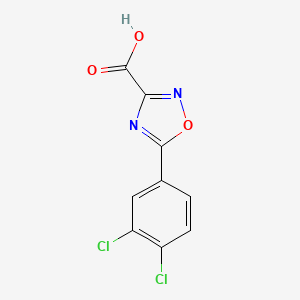
![3-Tert-butylspiro[3.3]heptan-1-one](/img/structure/B13629339.png)
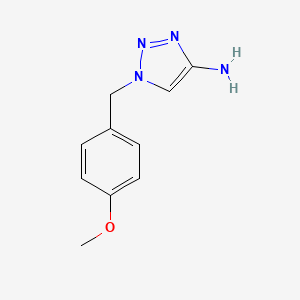
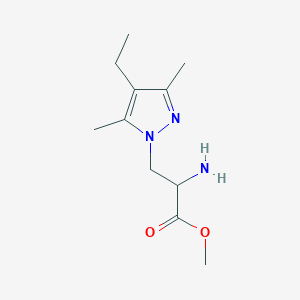
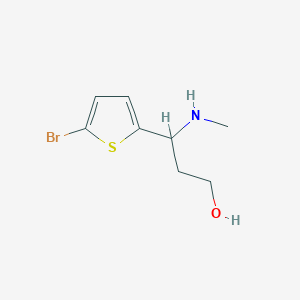

![(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid](/img/structure/B13629375.png)
![3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13629383.png)



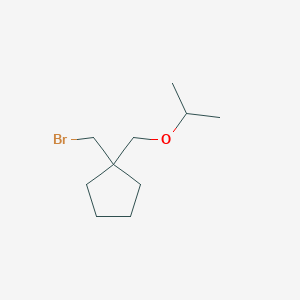
![3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine](/img/structure/B13629415.png)
